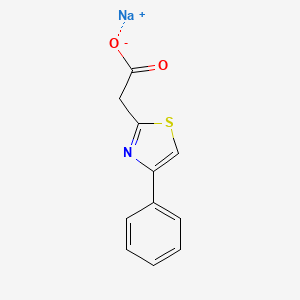

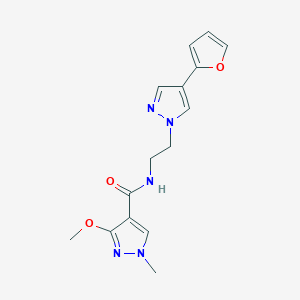

![molecular formula C18H13ClN4O4S B2923216 N-[2-(3-氯苯基)-5-氧代-4,6-二氢噻吩并[3,4-c]吡唑-3-基]-2-硝基苯甲酰胺 CAS No. 1007195-24-5](/img/structure/B2923216.png)

N-[2-(3-氯苯基)-5-氧代-4,6-二氢噻吩并[3,4-c]吡唑-3-基]-2-硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound belongs to the class of organic compounds known as phenylpyrazoles . It is a circadian clock modulator that lengthens a circadian period in cells and tissues. It selectively stabilizes CRY2 through interaction with FAD-binding pocket .

Synthesis Analysis

The synthesis of similar compounds involves the use of p-hydroxy benzaldehyde and phenyl hydrazine . The synthesized compounds are identified based on their spectral data analyses (IR, 1H-NMR, 13C-NMR spectra, and HRMS) . Microwave-assisted synthesis has been reported to take less time and produce higher yields of derivatives .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using spectral data analyses (IR, 1H-NMR, 13C-NMR spectra, and HRMS) . The aromatic signals appeared in the range 7.35–7.52 ppm while the amide peak was seen at 9.74 ppm .Chemical Reactions Analysis

The chemical reactions of similar compounds involve donating hydrogen free radicals . The compound 12e, 12f, and 12k possess the highest growth inhibitory activity at MIC values of 4.8, 5.1, and 4.0 μg/ml respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using spectral data analyses (IR, 1H-NMR, 13C-NMR spectra, and HRMS) . The aromatic signals appeared in the range 7.35–7.52 ppm while the amide peak was seen at 9.74 ppm .科学研究应用

合成和分子对接研究

Katariya 等人(2021 年)的研究重点是合成具有抗癌和抗菌特性的新型生物活性杂环化合物。这些化合物通过结合恶唑、吡唑啉和吡啶杂环实体进行合成。在国家癌症研究所(NCI,美国),针对 60 个癌细胞系评估了它们的抗癌活性,结果很有希望。此外,这些化合物显示出良好的体外抗菌和抗真菌活性,表明它们在克服微生物对药物的耐药性方面具有潜在应用 (Katariya, Vennapu, & Shah, 2021)。

氯虫苯甲酰胺的合成

陈宜芬等人(2010 年)描述了氯虫苯甲酰胺的合成,该化合物在农业领域作为杀虫剂具有潜在应用。该合成涉及一系列反应,从 3-甲基-2-硝基苯甲酸开始,表明硝基苯甲酰胺衍生物在合成具有特定应用的复杂分子中的多功能性 (陈宜芬、李爱霞和解亚飞,2010)。

芳香族聚(砜硫酰胺酰亚胺)

Mehdipour‐Ataei 和 Hatami (2007) 探索了新型可溶性热稳定聚合物的合成,其中包含含有柔性砜、硫化物和酰胺单元的二胺单体。这些聚合物由于其热稳定性和溶解性而具有在高性能材料中的潜在应用 (Mehdipour‐Ataei & Hatami, 2007)。

硝基芳烃的选择性氢化

冯旭等人(2020 年)建立了将硝基芳烃选择性催化氢化为 N-芳基羟胺的方案,突出了硝基苯甲酰胺衍生物在合成化学中的潜力,特别是在合成具有特定官能团的化合物中 (徐、陈、蒋、程、余和苏,2020)。

作用机制

The compound is a circadian clock modulator that lengthens a circadian period in cells and tissues. It selectively stabilizes CRY2 through interaction with FAD-binding pocket . The binding affinities of similar compounds were ranging from −10.0 to −11.0 kcal/mol with topoisomerase IV enzyme and with COVID-19 main protease binding affinities are ranging from −8.2 to −9.3 kcal/mol .

安全和危害

未来方向

The results suggest that it is possible to develop selective inhibitors and that residues in the hydrophobic pocket are responsible for selectivity . These docking studies reveal that similar compounds could be the best inhibitors for the novel SARS Cov-2 virus and have more future in the discovery of potent drug candidates .

属性

IUPAC Name |

N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN4O4S/c19-11-4-3-5-12(8-11)22-17(14-9-28(27)10-15(14)21-22)20-18(24)13-6-1-2-7-16(13)23(25)26/h1-8H,9-10H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIJZMXPXWNLKMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N(N=C2CS1=O)C3=CC(=CC=C3)Cl)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(5-Bromopyrimidin-2-yl)amino]-2-(furan-2-yl)propan-2-ol](/img/structure/B2923135.png)

![[2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetic acid](/img/structure/B2923136.png)

![ethyl 2-(2-bromobenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2923140.png)

![2-{1-[(pyridin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2923147.png)

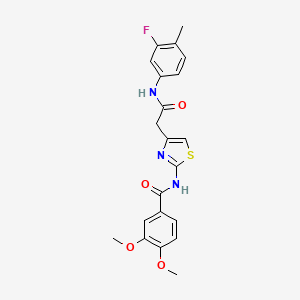

![tert-butyl N-{1-[5-fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethyl}carbamate](/img/structure/B2923149.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2923152.png)

![2-[6-ethoxy-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2923155.png)